molecular formula C9H7F3O3 B3006581 3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid CAS No. 2248416-80-8

3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid

Cat. No. B3006581
CAS RN: 2248416-80-8
M. Wt: 220.147
InChI Key: SSGYUIZKKDIRNE-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of this compound involves unique routes that had to be developed . The synthesis routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of this compound has been optimized by chemists at Syngenta, Bayer Crop Science, and BASF .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula of this compound is C6H6F2N2O2 .


Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .

Mechanism of Action

The mechanism of action of this compound is through the inhibition of succinate dehydrogenase (SDHI) . This mechanism of action is common to all fungicides that use this compound as an intermediate .

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and not to breathe dust, mist, or spray . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The field of difluoromethylation has seen recent advances, particularly in the development of multiple difluoromethylation reagents . Future research may focus on the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

properties

IUPAC Name

3-(difluoromethyl)-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-5-3-2-4(9(13)14)7(10)6(5)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGYUIZKKDIRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-2-fluoro-4-methoxybenzoic acid

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